![molecular formula C19H15F3N4 B5803218 N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine
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Overview
Description
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Quinazolinamine refers to a group of compounds that contain a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . The specific compound you mentioned seems to be a complex molecule that contains these structures.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of tryptamine, a derivative of indole, with other reagents . For example, the compound N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was prepared by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .Molecular Structure Analysis
The molecular structure of similar compounds is usually determined by various spectroscopic techniques, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the amide bond in N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was formed through a reaction between a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. These properties may include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Anti-Inflammatory and Analgesic Agent
Indole derivatives, including those similar to the compound , have been reported as potential analgesic and anti-inflammatory agents . This suggests that “N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine” could potentially be used in the treatment of conditions characterized by pain and inflammation.
Non-Steroidal Anti-Inflammatory Drug (NSAID) Derivative
The compound has structural similarities with known NSAIDs, such as naproxen . NSAIDs are widely used for the treatment of various types of arthritis and musculoskeletal disorders. Therefore, this compound could potentially be developed into a new NSAID with unique properties.
Antiviral Agent
There is evidence that naproxen, a drug structurally similar to the compound , has been used successfully in the treatment of patients hospitalized for influenza A (H3N2) infection . This suggests that “N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine” could potentially have antiviral properties.
Neuromodulator
Tryptamine, a component of the compound , is a biogenic amine that naturally occurs in plants, animals, and microorganisms . Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . Therefore, this compound could potentially be used in research related to these neurological processes.
Hybrid Molecule Research
The compound represents a hybrid molecule that combines tryptamine and naproxen . The synthesis of such hybrid molecules is of great interest in pharmaceutical research, as they can combine the properties of two different drugs, potentially leading to new treatments with unique properties .
Structure Determination Research
The compound can be used in research related to structure determination. Its structure can be determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data . This can contribute to the field of organic chemistry, particularly in the study of complex molecules.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It is known that indole derivatives play a fundamental role in the human body, being involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . This suggests that the compound may affect these or related biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
Future Directions
The future directions for research on a compound depend on its potential applications. For example, ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action, which could help to reduce severe respiratory mortality associated with COVID-19 .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4/c20-19(21,22)18-25-16-8-4-2-6-14(16)17(26-18)23-10-9-12-11-24-15-7-3-1-5-13(12)15/h1-8,11,24H,9-10H2,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGULSDNZKXCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC(=NC4=CC=CC=C43)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)quinazolin-4-amine |
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